Isoxazole-4-carbohydrazide
Overview
Description
It is commonly found in many commercially available drugs and exhibits significant biological interests. Isoxazoles are known for their diverse pharmacological properties, making them an essential scaffold in drug discovery programs .
Molecular Structure Analysis
The molecular structure of isoxazole-4-carbohydrazide consists of a five-membered ring containing nitrogen and oxygen atoms. The carbohydrazide group (HN-NH-C(O)) is attached to the isoxazole ring, contributing to its biological activity .
Chemical Reactions Analysis
Isoxazole-4-carbohydrazide can participate in various chemical reactions, including cyclization, substitution, and functionalization. These reactions lead to the synthesis of diverse isoxazole derivatives with varying substituents and functional groups. Researchers explore these transformations to tailor the compound’s properties for specific applications .
Scientific Research Applications
Immunosuppressive Properties
Isoxazole derivatives, including isoxazole-4-carbohydrazide, have been studied for their immunosuppressive properties. A study by Mączyński et al. (2018) synthesized a series of N′-substituted derivatives of isoxazole-4-carbohydrazide, which showed varying degrees of immunosuppression in vitro. These compounds inhibited proliferation of human peripheral blood mononuclear cells and showed differential toxicity towards A549 cell lines. One particular compound, MM3, demonstrated strong antiproliferative activity and inhibited tumor necrosis factor production, indicating its potential for immunosuppressive applications (Mączyński et al., 2018).
Antimicrobial and Antitubercular Activities
Research by Shingare et al. (2018) involved the synthesis of isoxazole-4-carbohydrazide derivatives with significant antimicrobial and antitubercular activities. These compounds showed good efficacy against various bacterial strains, including E. coli and S. aureus, and were effective against M. tuberculosis H37Rv, a strain of tuberculosis (Shingare et al., 2018).
Anticancer Potential
A study by Abou-Seri et al. (2021) evaluated isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2, an important target in cancer therapy. These compounds showed potent anticancer activity in vitro against various cancer cell lines, including leukemia and hepatocellular carcinoma. Some compounds demonstrated superior activity compared to the reference drug, Sorafenib (Abou-Seri et al., 2021).
Anti-inflammatory and Analgesic Effects
A study on new isoxazoline-acylhydrazone derivatives, including isoxazole-4-carbohydrazide, showed promising anti-inflammatory and analgesic effects. These compounds reduced leukocyte migration and cytokine production, suggesting potential application in the treatment of inflammation and pain (Mota et al., 2019).
Gene Expression Modulation
Research by Płoszaj et al. (2016) explored the modulation of autoimmune and inflammatory gene expression by isoxazole-4-carbohydrazide in human Caco-2 cells. This study suggested the potential of isoxazole-4-carbohydrazide for clinical development as a disease-modifying agent (Płoszaj et al., 2016).
Antioxidant and Antitumor Activities
El Sadek et al. (2014) studied the antioxidant and antitumor activities of aromatic C-nucleoside derivatives, including isoxazole-4-carbohydrazide. They found that carbohydrazide, in particular, exhibited potent antioxidant and antitumor activities, suggesting its use in cancer treatment (El Sadek et al., 2014).
Immunomodulatory Activities
Isoxazole derivatives, including isoxazole-4-carbohydrazide, have shown immunomodulatory activities. A study by Drynda et al. (2017) found that these derivatives could regulate lymphocyte proliferation and cytokine production, indicating potential therapeutic value in immune system modulation (Drynda et al., 2017).
Anticholinesterase Activity
Research by Mirfazli et al. (2018) on carbohydrazide indole-isoxazole hybrid derivatives revealed their potential as anticholinesterase agents. This suggests their use in treating neurodegenerative diseases like Alzheimer's (Mirfazli et al., 2018).
Antiviral Activity
A study by Dawood et al. (2011) found that certain isoxazole-based compounds, including isoxazole-4-carbohydrazide derivatives, had significant activity against Herpes simplex virus type-1 (HSV-1), indicating their potential as antiviral agents (Dawood et al., 2011).
properties
IUPAC Name |
1,2-oxazole-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJVBNVGXEBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594258 | |
Record name | 1,2-Oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoxazole-4-carbohydrazide | |
CAS RN |
885273-78-9 | |
Record name | 1,2-Oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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